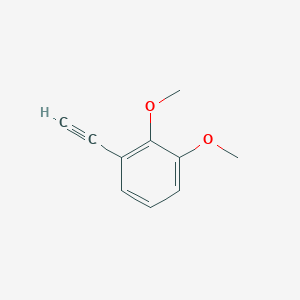

2,3-Dimethoxyphenylacetylene

説明

2,3-Dimethoxyphenylacetylene is a derivative of phenylacetylene, a compound characterized by the presence of a phenyl group (a benzene ring) attached to an acetylene group (a carbon-carbon triple bond). The 2,3-dimethoxy substitution indicates that two methoxy groups (-OCH3) are attached to the benzene ring in the 2 and 3 positions, respectively. This substitution pattern can influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of substituted diphenylacetylenes can be achieved through various methodologies. For instance, the reaction of n-butyllithium with diphenylacetylene in the presence of tetrahydrofuran (THF) or hexane/TMEDA solution can lead to the formation of monolithio and dilithio products, which are precursors to further functionalized acetylenes . Additionally, the synthesis of 1,3,2-benzodiazaborolyl-functionalized diphenylacetylenes involves established 1,3,2-benzodiazaborole methodologies, which can introduce various end groups to the acetylene, such as methoxy, dimethylamino, and cyano groups .

Molecular Structure Analysis

The molecular structure of substituted acetylenes can be determined using techniques such as X-ray diffraction. For example, the molecular structures of certain borylated diphenylacetylenes have been elucidated, revealing the influence of different substituents on the overall geometry of the molecule . Similarly, the structure of nickel(0) complexes with acetylene ligands can be influenced by the nature of the phosphane ligands present .

Chemical Reactions Analysis

Substituted phenylacetylenes can undergo various chemical reactions. For instance, the dimetallation of phenylacetylene can lead to ortho-substituted derivatives, which can be further transformed into various functionalized compounds through reactions with selenium, tellurium, and other reagents . The reactivity of palladium dimers with alkynes, including phenylacetylene, can result in the synthesis of trimeric species and initiate catalytic polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted diphenylacetylenes are influenced by their molecular structure. Borylated systems, for example, exhibit intense luminescence with significant Stokes shifts and high quantum yields in various solvents. The absorption maxima and dipole moments of these molecules can be calculated using theoretical methods such as TD-DFT computations . The planarity of the cyclobutane ring in certain dimethoxyphenyl compounds can be analyzed using natural bond orbital and Hirshfeld surface analysis, which also sheds light on the stabilization of the crystal structure through hydrogen bonding and van der Waals interactions .

科学的研究の応用

NMR Spectroscopy and X-ray Analysis : A study conducted by Bauer et al. (1988) explored the reaction of n-butyllithium with diphenylacetylene, using NMR spectroscopy and X-ray analysis for structural elucidation. This research highlights the importance of 2,3-Dimethoxyphenylacetylene in understanding the structure and reactions of complex organic compounds (Bauer, Feigel, Mueller, & Schleyer, 1988).

Polymer Science : Mayershofer et al. (2004) studied the synthesis and properties of poly(phenylacetylene)s, focusing on the influence of ortho-substituents like 2,3-Dimethoxyphenylacetylene. This work is significant for the development of polymers with specific properties (Mayershofer, Wagner, Anders, & Nuyken, 2004).

Crystal and Molecular Structures : SuzukiYoshio (1971) investigated the crystal and molecular structures of an adduct of acetylene and isonitrile derivatives, contributing to the field of crystallography and molecular structure analysis (SuzukiYoshio, 1971).

Chemical Complexes and Aggregates : Hirsch et al. (1997) characterized complexes of dicyanodiphenylacetylene with silver(I) salts, contributing to the understanding of chemical aggregation in solution and solid state, relevant for materials science and chemistry (Hirsch, Wilson, & Moore, 1997).

Enzymatic Modification for Antioxidants : Adelakun et al. (2012) explored the enzymatic modification of 2,6-Dimethoxyphenol for synthesizing dimers with high antioxidant capacity. This research is significant in the field of biochemistry and pharmacology (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Corrosion Inhibition : Chafiq et al. (2020) investigated the inhibition performances of spirocyclopropane derivatives, including those with dimethoxyphenyl groups, for mild steel protection. This study is pertinent to the field of materials science and corrosion engineering (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

特性

IUPAC Name |

1-ethynyl-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-6-5-7-9(11-2)10(8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFQXDQOONOJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxyphenylacetylene | |

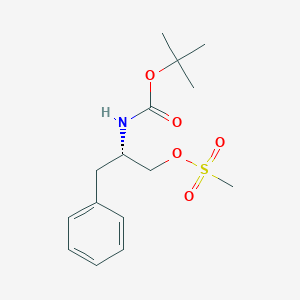

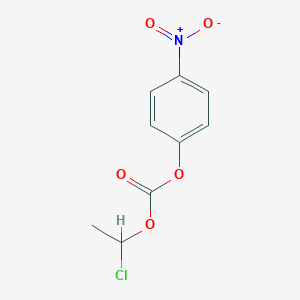

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)

![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)

![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)

![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)